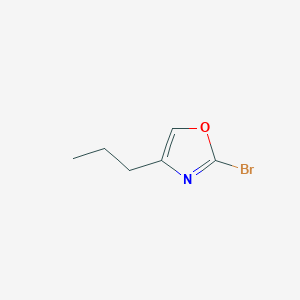

2-Bromo-4-propyl-1,3-oxazole

Description

Overview of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

Oxazoles are a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. derpharmachemica.com This unique arrangement of heteroatoms imparts distinct physical and chemical properties, making the oxazole nucleus a subject of significant interest in contemporary research. pharmaguideline.comnih.govmdpi.com The oxazole ring is a common structural motif found in numerous natural products and biologically active molecules, which has spurred extensive investigation into its synthetic methodologies and applications. derpharmachemica.comnih.gov

In medicinal chemistry, oxazole derivatives are recognized as "hidden gems" due to their broad spectrum of pharmacological activities. ontosight.ai These compounds have been shown to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ontosight.ai The ability of the oxazole scaffold to act as a bioisostere for amide and ester groups, along with its capacity to engage in hydrogen bonding and π-π stacking interactions, makes it a valuable component in the design of new therapeutic agents. Beyond pharmaceuticals, oxazole-based compounds are also utilized in materials science, agrochemicals, and as fluorescent dyes. sciforum.netijpsonline.com

Importance of Brominated Oxazoles in Synthetic Organic Chemistry

The introduction of a bromine atom onto the oxazole ring dramatically enhances its synthetic utility. Brominated oxazoles are highly valuable intermediates in organic synthesis, primarily serving as versatile precursors for the construction of more complex molecular architectures. thieme-connect.com The bromine atom acts as an excellent leaving group in various cross-coupling reactions, most notably the Suzuki-Miyaura, Stille, and Sonogashira reactions. researchgate.netwiley.com

These palladium-catalyzed reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents (alkyl, aryl, alkynyl, etc.) onto the oxazole core. wiley.comcbijournal.com This modular approach is crucial for creating libraries of diverse compounds for drug discovery and for the total synthesis of complex natural products. researchgate.netcbijournal.com The regioselective synthesis of specific bromooxazole isomers is a key focus of modern synthetic methods, as the position of the bromine atom dictates the subsequent derivatization possibilities. researchgate.netsci-hub.se

Specific Focus on 2-Bromo-4-propyl-1,3-oxazole as a Key Synthetic Intermediate

2-Bromo-4-propyl-1,3-oxazole is a prime example of a strategically functionalized heterocyclic building block. The presence of the bromine atom at the C2 position makes it susceptible to nucleophilic substitution and a key partner in cross-coupling reactions, while the propyl group at the C4 position provides a lipophilic character that can be crucial for biological activity. sci-hub.se

Modern research has highlighted regiocontrolled synthesis methods, such as direct lithiation followed by electrophilic bromination, as highly effective for producing specifically substituted bromooxazoles like 2-Bromo-4-propyl-1,3-oxazole. sci-hub.se One highly efficient and regioselective method involves the lithiation of a suitable precursor with n-butyllithium, followed by bromination with an electrophilic bromine source like 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBFTE), yielding the desired 2-bromo-oxazole with high precision.

This compound serves as a critical intermediate for synthesizing a range of bioactive molecules. Its derivatives have shown potential as antibacterial, antifungal, and anticancer agents. The chemical reactivity of 2-Bromo-4-propyl-1,3-oxazole is characterized by:

Substitution Reactions: The bromine atom can be displaced by various nucleophiles, such as amines and thiols.

Oxidation Reactions: The compound can be oxidized to form other oxazole derivatives with different functional groups.

Reduction Reactions: Reduction of the oxazole ring can lead to the formation of corresponding dihydrooxazole derivatives.

Below is a table summarizing key synthetic approaches and reactions for this compound.

| Reaction Type | Description | Key Reagents | Significance |

| Regioselective Synthesis | Lithiation of a 4-propyl-1,3-oxazole (B2645997) precursor followed by electrophilic bromination. | n-Butyllithium (n-BuLi), 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBFTE) | High regioselectivity and yield for C2-bromination. sci-hub.se |

| Cross-Coupling | Suzuki-Miyaura coupling to form C-C bonds at the 2-position. | Arylboronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Allows for the introduction of diverse aryl substituents. thieme-connect.comcbijournal.com |

| Nucleophilic Substitution | Displacement of the bromine atom by a nucleophile. | Amines, Thiols, Alkoxides | Versatile method for functionalizing the C2 position. |

Historical Context and Evolution of Oxazole Chemistry

The journey of oxazole chemistry began in the late 19th century. The theoretical groundwork was laid by Arthur Rudolph Hantzsch in 1887, who, after synthesizing thiazole (B1198619), predicted the existence of related azoles, including oxazole. The first practical synthesis of an oxazole derivative was achieved by Emil Fischer in 1896. wikipedia.orgprezi.com The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to produce 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org

A major advancement came with the Robinson-Gabriel synthesis , independently described by Sir Robert Robinson (1909) and Siegmund Gabriel (1910). wikipedia.orgsynarchive.com This method involves the intramolecular cyclization and dehydration of 2-acylamino-ketones, typically using a strong acid like sulfuric acid, and has become a fundamental route to 2,5-disubstituted oxazoles. pharmaguideline.comnih.govwikipedia.org

In 1972, a novel and widely used method known as the van Leusen oxazole synthesis was developed. nih.govmdpi.comorganic-chemistry.org This reaction utilizes tosylmethyl isocyanide (TosMIC) to react with an aldehyde in the presence of a base, leading to the formation of 5-substituted oxazoles under mild conditions. nih.govwikipedia.org These cornerstone synthetic methods have been refined over the decades and remain central to the construction of the oxazole core, enabling the synthesis of complex molecules like 2-Bromo-4-propyl-1,3-oxazole.

A summary of these historical synthesis methods is provided below.

| Synthesis Method | Year(s) | Reactants | Product |

| Fischer Oxazole Synthesis | 1896 | Cyanohydrin, Aldehyde | 2,5-Disubstituted oxazole derpharmachemica.comwikipedia.org |

| Robinson-Gabriel Synthesis | 1909-1910 | 2-Acylamino-ketone | 2,5-Disubstituted oxazole wikipedia.orgsynarchive.com |

| Van Leusen Oxazole Synthesis | 1972 | Aldehyde, Tosylmethyl isocyanide (TosMIC) | 5-Substituted oxazole nih.govmdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-propyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO/c1-2-3-5-4-9-6(7)8-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHCTGNSZXLSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=COC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 4 Propyl 1,3 Oxazole and Substituted Oxazole Derivatives

Established Synthetic Routes to the Oxazole (B20620) Ring System

A variety of classical and modern synthetic strategies have been developed to construct the oxazole core. These methods offer diverse pathways to access a wide range of substituted oxazole derivatives, each with its own advantages and substrate scope.

Robinson-Gabriel Synthesis and its Modern Adaptations

The Robinson-Gabriel synthesis is a foundational method for the formation of oxazoles, first described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century. wikipedia.org The core of this reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone precursor in the presence of a dehydrating agent. wikipedia.org

The general mechanism proceeds via protonation of the ketone carbonyl, followed by nucleophilic attack from the amide oxygen to form a dihydrooxazolol intermediate. Subsequent dehydration yields the aromatic oxazole ring. A variety of dehydrating agents can be employed, including sulfuric acid, phosphorus pentachloride, and polyphosphoric acid. ijpsonline.com

Modern adaptations of the Robinson-Gabriel synthesis have expanded its utility and efficiency. One notable advancement is the development of a solid-phase version of the synthesis, which facilitates product purification and automation. wikipedia.org This approach often utilizes trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. wikipedia.org Furthermore, one-pot procedures combining the Friedel-Crafts reaction with the Robinson-Gabriel synthesis have been developed, allowing for the construction of highly substituted oxazoles from oxazolone (B7731731) templates. wikipedia.org

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Yield |

| 2-Acylamino-ketone | - | Sulfuric Acid | 2,5-Disubstituted Oxazole | Variable |

| 2-Acylamino-ketone | - | Phosphorus Pentachloride | 2,5-Disubstituted Oxazole | Variable |

| Solid-supported 2-acylamino-ketone | - | Trifluoroacetic Anhydride | Solid-supported Oxazole | Good |

| Oxazolone | Aromatic Nucleophile | AlCl₃, Trifluoromethanesulfonic acid | 2,4,5-Trisubstituted Oxazole | Good |

Fischer Oxazole Synthesis and its Derivatives

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles from the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org The reaction typically employs aromatic aldehydes and their corresponding cyanohydrins. wikipedia.org

The mechanism is initiated by the reaction of the cyanohydrin with HCl to form an iminochloride intermediate. This intermediate then reacts with the aldehyde, leading to a cyclization and subsequent dehydration to afford the oxazole product. While traditionally used for the synthesis of diaryloxazoles, the Fischer synthesis has been adapted for a broader range of substrates. wikipedia.org However, the use of strong acid can sometimes lead to side reactions, such as chlorination of the oxazole ring. wikipedia.org

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Note |

| Aldehyde Cyanohydrin | Aldehyde | Anhydrous HCl | 2,5-Disubstituted Oxazole | Primarily for aromatic substrates |

| Benzaldehyde Cyanohydrin | 4-Bromobenzaldehyde | Anhydrous HCl | 2-(4-Bromophenyl)-5-phenyloxazole | Potential for ring chlorination as a side reaction wikipedia.org |

Van Leusen Oxazole Synthesis and Recent Advancements

The Van Leusen oxazole synthesis, developed in 1972, is a versatile and widely used method for the preparation of 5-substituted oxazoles. ijpsonline.com The key reagent in this reaction is tosylmethyl isocyanide (TosMIC), which reacts with an aldehyde in the presence of a base. ijpsonline.com

The reaction proceeds through the deprotonation of TosMIC, followed by its addition to the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline (B21484), which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. wikipedia.org The mild reaction conditions and broad substrate scope have made the Van Leusen synthesis a popular choice for oxazole formation. mdpi.comnih.gov

Recent advancements in the Van Leusen synthesis have focused on expanding its scope and improving its efficiency. One-pot modifications have been developed to synthesize 4,5-disubstituted oxazoles by incorporating an alkylation step. mdpi.com The use of ionic liquids as solvents has also been explored, offering advantages in terms of reaction rates and recyclability of the reaction medium. ijpsonline.com Furthermore, microwave-assisted Van Leusen reactions have been shown to significantly reduce reaction times and improve yields. mdpi.comnih.gov

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

| Aldehyde | Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | 5-Substituted Oxazole |

| Aldehyde | Tosylmethyl isocyanide (TosMIC), Aliphatic Halide | Base, Ionic Liquid | 4,5-Disubstituted Oxazole |

Bredereck Reaction for 2,4-Disubstituted Oxazoles

The Bredereck reaction offers a straightforward method for the synthesis of 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. ijpsonline.com This method is particularly useful for accessing oxazoles with substitution at the 2 and 4 positions.

The reaction is believed to proceed via initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to form the oxazole ring. The process is often facilitated by heat. An improvement on this method involves the use of α-hydroxyketones as starting materials, which can be an efficient and economical alternative. ijpsonline.com

| Reactant 1 | Reactant 2 | Conditions | Product |

| α-Haloketone | Amide | Heat | 2,4-Disubstituted Oxazole |

| α-Hydroxyketone | Amide | Heat | 2,4-Disubstituted Oxazole |

Cycloisomerization Reactions to Access Polysubstituted Oxazoles

Cycloisomerization reactions have emerged as powerful and atom-economical methods for the synthesis of polysubstituted oxazoles. These reactions typically involve the intramolecular rearrangement of appropriately functionalized acyclic precursors, often catalyzed by transition metals.

A common strategy involves the cycloisomerization of propargyl amides. tandfonline.com These reactions can be catalyzed by a variety of metals, including gold and zinc. The catalyst activates the alkyne moiety towards nucleophilic attack by the amide oxygen, initiating a cyclization cascade that ultimately leads to the formation of the oxazole ring. researchgate.netfigshare.com This methodology provides a versatile route to oxazoles with diverse substitution patterns and is often characterized by high efficiency and mild reaction conditions. ijpsonline.com

| Substrate | Catalyst | Product |

| Propargyl Amide | Gold or Zinc Catalyst | Polysubstituted Oxazole |

Regioselective Synthesis of 2-Bromo-4-propyl-1,3-oxazole

The synthesis of specifically substituted oxazoles, such as 2-Bromo-4-propyl-1,3-oxazole, requires a high degree of regiocontrol. The most effective strategies for preparing this compound involve a two-step approach: the initial synthesis of the 4-propyl-1,3-oxazole (B2645997) core, followed by the selective introduction of a bromine atom at the C2 position.

The synthesis of 4-propyl-1,3-oxazole can be achieved through established methods suitable for preparing 4-substituted oxazoles, such as the Bredereck reaction using an appropriate α-haloketone and formamide, or potentially through a modification of the Van Leusen synthesis.

Once the 4-propyl-1,3-oxazole precursor is obtained, the regioselective bromination at the C2 position is the critical step. The C2 position of the oxazole ring is the most acidic proton and is therefore susceptible to deprotonation by a strong base. This principle is exploited in a highly efficient and regioselective method involving direct lithiation of the oxazole at the C2 position using a strong base like n-butyllithium, followed by quenching the resulting lithiated intermediate with an electrophilic bromine source. Suitable brominating agents for this purpose include molecular bromine (Br₂) or N-bromosuccinimide (NBS). This directed metalation-bromination strategy ensures the precise installation of the bromine atom at the desired C2 position, affording 2-Bromo-4-propyl-1,3-oxazole with high selectivity.

An alternative approach for the bromination of the 4-propyl-1,3-oxazole precursor involves electrophilic aromatic substitution using a brominating agent such as N-bromosuccinimide (NBS). The inherent reactivity of the oxazole ring directs electrophilic attack preferentially to the C5 and C2 positions. However, by carefully controlling the reaction conditions, such as temperature and solvent, it is often possible to achieve selective bromination at the C2 position, particularly when the C5 position is sterically hindered or electronically deactivated.

| Precursor | Reagents | Product | Key Feature |

| 4-Propyl-1,3-oxazole | 1. n-Butyllithium 2. Bromine source (e.g., Br₂, NBS) | 2-Bromo-4-propyl-1,3-oxazole | High regioselectivity at C2 via directed metalation |

| 4-Propyl-1,3-oxazole | N-Bromosuccinimide (NBS) | 2-Bromo-4-propyl-1,3-oxazole | Electrophilic bromination with potential for regiocontrol |

Regioselective Lithiation-Bromination Strategies

Regioselective functionalization of the oxazole ring is paramount for the synthesis of specifically substituted derivatives. Lithiation followed by quenching with an electrophile, such as bromine, is a powerful tool for achieving such selectivity. The acidity of the protons on the oxazole ring dictates the site of lithiation. Generally, the C2 proton is the most acidic, followed by the C5 proton, making these positions prime targets for deprotonation by strong bases like n-butyllithium (n-BuLi).

For the synthesis of 2-Bromo-4-propyl-1,3-oxazole, a plausible strategy involves the initial preparation of 4-propyl-1,3-oxazole. Subsequent treatment with a strong lithium base at low temperatures (e.g., -78 °C) would selectively deprotonate the C2 position. The resulting 2-lithio-4-propyl-1,3-oxazole intermediate can then be reacted with a bromine source, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), to afford the desired 2-bromo-4-propyl-1,3-oxazole.

A study on the synthesis of a tetra-substituted thiophene (B33073) derivative demonstrated a similar multi-step lithiation and bromination strategy, highlighting the precision of this approach in building complex heterocyclic systems. mdpi.com In a different context, the "halogen dance" isomerization has been utilized for the synthesis of 2,4,5-trisubstituted-1,3-oxazoles, where a 5-bromo-1,3-oxazole isomerizes to a 5-lithio-4-bromo-1,3-oxazole upon treatment with a lithium amide base, which can then be functionalized. nih.gov This showcases the nuanced control achievable through lithiation chemistry.

Table 1: Key Reagents in Lithiation-Bromination Strategies

| Reagent | Role |

| n-Butyllithium (n-BuLi) | Strong base for regioselective deprotonation |

| N-Bromosuccinimide (NBS) | Electrophilic bromine source |

| Molecular Bromine (Br₂) | Electrophilic bromine source |

Direct Bromination Approaches and Optimization

Direct bromination of the oxazole ring offers a more atom-economical approach compared to lithiation-bromination. However, controlling the regioselectivity can be challenging as the reaction conditions can influence the position of bromination. For 4-propyl-1,3-oxazole, direct bromination would likely target the C5 position, which is electronically richer and more susceptible to electrophilic attack. To achieve bromination at the C2 position, specific catalysts or directing groups might be necessary.

Research into the direct C-H functionalization of heterocycles is an active area. For instance, palladium-catalyzed halogenation of 3-phenyl-2H-benzo[b] nih.govnih.govoxazin-2-ones using N-halosuccinimides has been demonstrated, with the nitrogen atom of the heterocyclic ring acting as a directing group to achieve regioselectivity. nih.gov While this example is on a different heterocyclic system, the principle of directed C-H activation could be adapted for the C2 bromination of 4-propyl-1,3-oxazole.

Optimization of direct bromination would involve screening various bromine sources (e.g., NBS, Br₂), solvents of differing polarity, and catalysts (e.g., Lewis acids, transition metals) to favor the desired 2-bromo isomer. Temperature and reaction time are also critical parameters to control to minimize the formation of undesired byproducts.

Palladium-Catalyzed Direct Arylation and Bromination Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. Direct C-H arylation of oxazoles, in particular, has emerged as a powerful method for forging carbon-carbon bonds without the need for pre-functionalized starting materials. nih.govorganic-chemistry.org These methods can be highly regioselective, with the outcome often dictated by the choice of ligand, solvent, and base. nih.govresearchgate.net

While direct arylation focuses on C-C bond formation, the underlying principles of palladium-catalyzed C-H activation can be extended to C-Br bond formation. A hypothetical palladium-catalyzed direct C2-bromination of 4-propyl-1,3-oxazole would involve a catalytic cycle where a palladium catalyst selectively activates the C2-H bond, followed by a reaction with a bromine source to yield the 2-bromo product and regenerate the active catalyst.

Furthermore, palladium catalysis is instrumental in subsequent functionalization of the brominated oxazole. For instance, 2-Bromo-4-propyl-1,3-oxazole can serve as a versatile building block in Suzuki, Stille, or Heck coupling reactions to introduce a wide array of substituents at the C2 position. Research has shown that palladium catalysts can efficiently couple azoles with various partners, demonstrating the broad applicability of this methodology. researchgate.net

Table 2: Components of a Hypothetical Palladium-Catalyzed C2-Bromination

| Component | Example | Function |

| Palladium Precatalyst | Pd(OAc)₂ | Source of the active palladium catalyst |

| Ligand | Phosphine-based ligand | Modulates the reactivity and selectivity of the catalyst |

| Oxidant/Bromine Source | N-Bromosuccinimide (NBS) | Provides the bromine atom for the C-Br bond formation |

| Solvent | Toluene, Dioxane | Reaction medium |

One-Pot Synthetic Protocols for Brominated Oxazoles

For example, a one-pot reaction could start from precursors that form the 4-propyl-1,3-oxazole ring, and upon its formation, a brominating agent is introduced into the same reaction vessel. This approach requires careful selection of reaction conditions that are compatible with both the cyclization and the bromination steps. The base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride illustrates the efficiency of such strategies in constructing heterocyclic rings. rsc.org Similarly, a one-pot synthesis-functionalization strategy has been developed for 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids. nih.gov

Green Chemistry Principles in Oxazole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of oxazole derivatives is no exception, with researchers exploring alternative energy sources like microwave irradiation and ultrasound to drive reactions.

Microwave-Assisted Synthesis of Oxazole Derivatives

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry tool. Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. scholarsresearchlibrary.com The synthesis of various oxazole and oxadiazole derivatives has been successfully achieved using microwave irradiation. ijpsonline.comnih.govresearchgate.netlatakia-univ.edu.sy

For the synthesis of 2-Bromo-4-propyl-1,3-oxazole, a microwave-assisted approach could be applied to either the initial formation of the 4-propyl-1,3-oxazole ring or the subsequent bromination step. The rapid and uniform heating provided by microwaves can enhance the efficiency of these transformations. For instance, a palladium-catalyzed direct bromination could potentially be accelerated under microwave conditions, leading to a more time- and energy-efficient process. nih.gov

Ultrasound-Mediated Synthesis Applications

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional heating methods. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates.

Ultrasound has been successfully employed in the one-pot synthesis of various heterocyclic compounds, including isoxazolines. nih.gov An ultrasound-assisted synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols demonstrated good to excellent yields under mild conditions. nih.gov This technique could be explored for the synthesis of 2-Bromo-4-propyl-1,3-oxazole. The mechanical effects of ultrasound can also improve mass transfer in heterogeneous reactions, which could be beneficial if solid-supported reagents or catalysts are used in the synthesis.

Table 3: Comparison of Green Synthesis Methodologies

| Methodology | Advantages |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved purity |

| Ultrasound-Mediated Synthesis | Enhanced reaction rates, milder conditions, improved mass transfer |

Use of Ionic Liquids and Deep Eutectic Solvents

The principles of green chemistry have spurred the adoption of alternative solvent systems to replace volatile and often toxic organic solvents. nih.gov Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising media for organic synthesis, including the formation of oxazole rings. nih.govijpsonline.com

Ionic liquids are salts with low melting points, characterized by their non-volatility, thermal stability, and recyclability. organic-chemistry.org In the context of oxazole synthesis, ILs have been successfully employed in methods such as the van Leusen oxazole synthesis. For instance, an improved one-pot synthesis of 4,5-disubstituted oxazoles has been developed using tosylmethyl isocyanide (TosMIC), various aldehydes, and aliphatic halides in ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]Br). nih.govorganic-chemistry.org This approach offers high yields and the ionic liquid can be recovered and reused for multiple cycles without a significant drop in efficiency. organic-chemistry.org Research has shown that imidazolium-based ionic liquids can act as effective solvents, and in some cases, task-specific ILs can also function as the base required for the reaction. nih.gov

Deep eutectic solvents (DESs), which are mixtures of compounds with a melting point lower than their individual components, represent another class of green solvents. researchgate.net They are typically biodegradable, non-toxic, and can be prepared from inexpensive and readily available starting materials. researchgate.netnih.gov The combination of DES with other green techniques, such as ultrasound irradiation, has been shown to significantly improve reaction yields and reduce reaction times for oxazole synthesis. nih.gov This synergistic approach not only enhances efficiency but also leads to substantial energy savings. researchgate.netnih.gov The use of DES composed of natural primary metabolites like sugars, amino acids, and organic acids further enhances the sustainability of these synthetic routes. researchgate.net

| Solvent System | Reactants | Key Advantages | Recyclability | Reference |

| Ionic Liquid ([bmim]Br) | TosMIC, Aldehydes, Aliphatic Halides | High yields, one-pot synthesis, non-volatile | Reused up to 6 times with minimal yield loss | organic-chemistry.org |

| Ionic Liquid ([PAIM][NTf₂]) | Aldehydes, TosMIC | Task-specific base and solvent functionality | Not specified | nih.gov |

| Deep Eutectic Solvent (ChCl/urea) | Phenacyl bromides, Amides | Biodegradable, non-toxic, inexpensive materials | Recyclable | researchgate.net |

| Deep Eutectic Solvent + Ultrasound | Not specified | Reduced reaction times, improved yields, >85% energy saving | DES reusable for at least 4 runs | nih.gov |

Catalysis in Green Oxazole Synthesis (e.g., Biocatalysis, Metal-Free Approaches)

Green catalysis aims to reduce the environmental impact of chemical synthesis by using catalysts that are efficient, selective, and operate under mild conditions. This includes the use of biocatalysts and metal-free catalytic systems.

While specific examples of biocatalysis for the direct synthesis of 2-Bromo-4-propyl-1,3-oxazole are not prominent in the literature, the broader field of biocatalysis is being explored for the formation of heterocyclic compounds. Enzymes offer high selectivity and operate in aqueous media under mild conditions, aligning perfectly with green chemistry goals.

Metal-free synthesis of oxazoles has gained significant traction as it avoids the use of potentially toxic and expensive transition metals. researchgate.netresearchgate.net These methods often rely on the use of common reagents and organocatalysts. One notable strategy involves the iodine-mediated oxidative cyclization of enaminones, using an oxidant like tert-butyl hydroperoxide (TBHP) under mild, base-free conditions. researchgate.net Another innovative metal-free approach achieves the synthesis of substituted oxazoles through the C–O bond cleavage of an ester, using iodine as the sole oxidant to facilitate C–N and C–O bond formation in a one-pot reaction. rsc.org Furthermore, some ionic liquids themselves can act as catalysts in metal-free systems, for instance, in the direct oxidative amination of benzoxazoles. ijpsonline.comnih.gov

| Catalytic Approach | Reactants | Catalyst/Reagent | Key Advantages | Reference |

| Metal-Free Oxidative Cyclization | Enaminones | Potassium iodide / TBHP | Mild conditions, base-free, high step economy | researchgate.net |

| Metal-Free C–O Bond Cleavage | Esters, Amines | Iodine | Avoids transition metals, wide functional group tolerance | rsc.org |

| Ionic Liquid Catalysis | Benzoxazoles, Secondary Amines | 1-butylpyridinium iodide ([BPy]I) | Metal-free, mild room temperature conditions, catalyst is recyclable | ijpsonline.comnih.gov |

| Brønsted Acid Catalysis | 2-Indolylmethanols, Isocyanides | p-Toluenesulfonic acid (p-TsOH) | High atom economy, mild conditions | researchgate.net |

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the scalable and efficient production of fine chemicals and pharmaceuticals, including oxazole derivatives. researchgate.net Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety compared to traditional batch processes. durham.ac.uknih.gov

The synthesis of 4,5-disubstituted oxazoles has been successfully demonstrated in a multipurpose mesofluidic flow reactor. durham.ac.uknih.gov In a typical setup, streams of reagents are pumped and mixed, then passed through a heated reaction coil or a packed bed of a solid-supported reagent or catalyst. durham.ac.uk For instance, the intramolecular cyclization to form the oxazole ring can be facilitated by passing the reaction stream through a cartridge packed with an immobilized base. durham.ac.uk This approach allows for the production of gram quantities of material and can be integrated with in-line purification and analysis, significantly accelerating the synthesis-purification-testing cycle. researchgate.netdurham.ac.uk The modular nature of flow reactors provides an excellent platform for reaction optimization and intensification, making it a key technology for the scalable production of compounds like 2-Bromo-4-propyl-1,3-oxazole. durham.ac.uk

| Flow Reactor Type | Key Reagents | Residence Time | Throughput/Scale | Key Advantages | Reference |

| Mesofluidic Reactor | α-Bromoketones, Amides | 20-30 min | Gram quantities | On-demand synthesis, rapid parameter screening, integrated purification | durham.ac.uknih.gov |

| Heated Packed-Bed Reactor | Aldehydes, Hydrazides | 10 min | 34 mmol/h | Short residence times, high yields, integrated quenching/extraction | researchgate.net |

| Integrated Synthesis/Purification Platform | Carboxylic acids, Hydroxyamidines | 48 min per compound | Library generation | Rapid generation of chemical libraries, reduced discovery cycle time | researchgate.net |

Automated Synthesis Platforms for Oxazole Scaffolds

The demand for large numbers of diverse compounds for drug discovery has driven the development of automated synthesis platforms. nih.gov These systems integrate robotics, software, and chemical reactors to perform multi-step syntheses with minimal human intervention.

Design and Implementation of Automated Flow Reactors

Automated flow reactors are at the forefront of modern chemical synthesis. researchgate.net The design of these platforms typically involves the integration of several key components:

Reagent Delivery: Syringe pumps or HPLC pumps are used for precise delivery of reagent solutions. Liquid handlers can select and aspirate reagents from a library of starting materials. durham.ac.uk

Reaction Module: This consists of micro- or mesoscale reactors, which can be simple coils, packed-bed columns, or more complex chip-based devices. Temperature and pressure are precisely controlled. nih.gov

In-line Analysis and Purification: Techniques like HPLC and mass spectrometry can be integrated to monitor reaction progress. Automated purification modules, often using solid-phase extraction (SPE) cartridges or scavenger resins, can isolate the desired product. nih.gov

Control Software: A central computer running specialized software controls all components, allowing for the execution of pre-programmed synthetic sequences and automated optimization of reaction conditions. synplechem.com

A bespoke, small-footprint automated flow reactor has been developed specifically for the synthesis of 4,5-disubstituted oxazoles, demonstrating the feasibility of creating dedicated platforms for specific chemical scaffolds. durham.ac.uk

High-Throughput Synthesis and Screening of Oxazole Libraries

Automated platforms are particularly well-suited for the high-throughput synthesis of compound libraries. rsc.org By systematically varying the starting materials, diverse libraries of oxazole derivatives can be rapidly generated for biological screening. researchgate.net

The process typically involves a "split-and-mix" or parallel synthesis approach on a solid support or in a flow system. researchgate.net For oxazoles, an automated flow reactor can be programmed to sequentially introduce different aldehydes, amides, or other building blocks to generate a matrix of distinct products. durham.ac.ukrsc.org This fully integrated synthesis and purification platform enables the rapid generation of focused chemical libraries, significantly decreasing the drug discovery cycle time. researchgate.netrsc.org The ability to quickly synthesize and screen these libraries allows for faster identification of hit compounds and accelerates the lead optimization process in medicinal chemistry. researchgate.net

Reactivity and Mechanistic Investigations of 2 Bromo 4 Propyl 1,3 Oxazole

Reactivity Profile of the Bromine Atom at the 2-Position

The bromine atom at the C2 position of the 2-bromo-4-propyl-1,3-oxazole moiety is the primary site of reactivity. The electronegativity of the adjacent nitrogen and oxygen atoms within the oxazole (B20620) ring creates a significant partial positive charge on the C2 carbon, making the C-Br bond susceptible to cleavage. This inherent electronic property dictates its behavior in a wide range of chemical transformations.

The bromine atom at the 2-position is readily displaced by a variety of nucleophiles. This reactivity allows for the direct introduction of diverse functional groups onto the oxazole core. Common nucleophiles such as amines, thiols, and alkoxides can effectively substitute the bromine, leading to the formation of new C-N, C-S, and C-O bonds, respectively. These reactions are fundamental in the derivatization of the oxazole scaffold for applications in medicinal chemistry and materials science. In many instances, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than simple substitution, particularly with strong nucleophiles or under harsh conditions. pharmaguideline.com

| Nucleophile (Nu-H) | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Amine | Aniline | N-phenyl-4-propyl-1,3-oxazol-2-amine | |

| Thiol | Benzenethiol | 2-(phenylthio)-4-propyl-1,3-oxazole | |

| Alkoxide | Sodium Methoxide | 2-methoxy-4-propyl-1,3-oxazole |

Beyond direct substitution, the carbon-bromine bond in 2-bromo-4-propyl-1,3-oxazole can be converted into a carbon-metal bond through halogen-metal exchange or transmetallation. A common strategy involves reacting the bromo-oxazole with a strong organometallic base, such as n-butyllithium, at low temperatures. This process generates a highly reactive 2-lithio-4-propyl-1,3-oxazole intermediate. While these lithiated species can be unstable pharmaguideline.com, they are valuable precursors that can be "transmetallated" by treatment with various metal salts. For instance, reaction with zinc chloride (ZnCl₂) or copper(I) iodide (CuI) yields the corresponding organozinc or organocopper reagents. researchgate.netnih.gov These resulting organometallic compounds are generally more stable and are crucial intermediates for a range of cross-coupling reactions. nih.gov

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Halogen-Metal Exchange | Formation of the lithiated oxazole intermediate. | n-Butyllithium (n-BuLi), THF, -78 °C | 2-Lithio-4-propyl-1,3-oxazole |

| 2. Transmetallation | Conversion to a more stable organometallic reagent. | Metal Halide (e.g., ZnCl₂, CuI) | 2-(Chlorozincio)-4-propyl-1,3-oxazole or 2-Cupro-4-propyl-1,3-oxazole |

Cross-Coupling Reactions Involving 2-Bromo-4-propyl-1,3-oxazole

Transition-metal-catalyzed cross-coupling reactions represent one of the most powerful applications of 2-bromo-4-propyl-1,3-oxazole in synthetic chemistry. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, allowing for the construction of complex molecular frameworks from simple precursors. The bromine atom at the C2 position serves as an ideal handle for these transformations, particularly those catalyzed by palladium and nickel complexes.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. For 2-bromo-4-propyl-1,3-oxazole, this reaction provides a highly effective method for introducing aryl, heteroaryl, or vinyl substituents at the 2-position. researchgate.net The reaction typically proceeds in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent mixture. The versatility and functional group tolerance of the Suzuki-Miyaura reaction have made it a cornerstone in the synthesis of biaryl and heteroaryl-aryl structures. researchgate.netnih.gov

| Boronic Acid/Ester Partner | Catalyst System Example | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Phenyl-4-propyl-1,3-oxazole |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), Cs₂CO₃ | 2-(4-Methoxyphenyl)-4-propyl-1,3-oxazole |

| Thiophene-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(Thiophen-2-yl)-4-propyl-1,3-oxazole |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Vinyl-4-propyl-1,3-oxazole |

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is an invaluable tool for installing alkynyl groups onto the oxazole ring, providing access to conjugated systems and precursors for further transformations. The reaction of 2-bromo-4-propyl-1,3-oxazole with a terminal alkyne typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine), which often serves as the solvent as well. researchgate.net

| Terminal Alkyne Partner | Catalyst System Example | Product |

|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Phenylethynyl)-4-propyl-1,3-oxazole |

| Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI, Et₃N | 2-((Trimethylsilyl)ethynyl)-4-propyl-1,3-oxazole |

| 1-Hexyne | PdCl₂(PPh₃)₂, CuI, Piperidine | 2-(Hex-1-yn-1-yl)-4-propyl-1,3-oxazole |

In addition to the Suzuki and Sonogashira reactions, several other named cross-coupling reactions are highly effective for functionalizing 2-bromo-4-propyl-1,3-oxazole.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with the bromo-oxazole, catalyzed by either palladium or nickel. nih.gov Organozinc compounds offer a good balance of reactivity and functional group tolerance. The required organozinc partner can be prepared via the transmetallation of a lithiated oxazole, as previously described. nih.gov

Stille Coupling: The Stille reaction utilizes an organotin (stannane) reagent in a palladium-catalyzed process. nih.gov A key advantage of the Stille coupling is its exceptional tolerance for a wide array of functional groups on both coupling partners. harvard.edu However, the toxicity and difficulty in removing organotin byproducts are significant drawbacks.

Kumada Coupling: The Kumada coupling employs a highly reactive Grignard reagent (organomagnesium halide) and is catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org While it was one of the first cross-coupling methods developed, the high basicity and nucleophilicity of Grignard reagents limit its compatibility with sensitive functional groups like esters and ketones. nrochemistry.com

| Coupling Reaction | Organometallic Reagent (R-M) | Typical Catalyst | Key Features |

|---|---|---|---|

| Negishi | Organozinc (R-ZnX) | Pd or Ni | Good functional group tolerance; moderate reactivity. nih.gov |

| Stille | Organotin (R-SnR'₃) | Pd | Excellent functional group tolerance; toxic tin byproducts. nih.govharvard.edu |

| Kumada | Organomagnesium (R-MgX) | Ni or Pd | High reactivity; poor functional group tolerance. organic-chemistry.orgnrochemistry.com |

C-H Functionalization Strategies on the Oxazole Ring

Direct C-H functionalization is a powerful tool for the elaboration of heterocyclic scaffolds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For 2-bromo-4-propyl-1,3-oxazole, the most likely site for C-H activation is the C5 position, which is the only available C-H bond on the oxazole ring.

Palladium-catalyzed direct arylation is a prominent strategy for the C-H functionalization of oxazoles. While specific studies on 2-bromo-4-propyl-1,3-oxazole are not extensively documented, research on analogous 2-substituted oxazoles provides significant insights. The C-H arylation of (benzo)oxazoles with aryltrimethylammonium triflates has been achieved via Pd-catalyzed C-H/C-N cleavage, yielding 2-aryl(benzo)oxazoles. nih.gov Such methodologies could potentially be adapted for the C5-arylation of 2-bromo-4-propyl-1,3-oxazole, provided the C2-bromo substituent does not interfere with the catalytic cycle.

The conditions for palladium-catalyzed direct arylation of heterocycles with aryl bromides have been optimized to be broadly applicable. organic-chemistry.org These conditions often involve a palladium catalyst, a phosphine (B1218219) ligand, a base, and an additive like pivalic acid, which is believed to facilitate the concerted metalation-deprotonation (CMD) pathway. organic-chemistry.org Challenges can arise with certain heterocycles, and the electronic nature of the substituents on the oxazole ring plays a crucial role. organic-chemistry.org In the case of 2-bromo-4-propyl-1,3-oxazole, the electron-withdrawing nature of the bromine atom at C2 would influence the reactivity of the C5-H bond towards C-H activation.

Ruthenium-based catalysts have also been explored for the C-H functionalization of N-heteroaryl directing groups. mdpi.com While the oxazole nitrogen is a less effective directing group than, for example, a pyridine (B92270) nitrogen, catalytic systems have been developed for the C-H bond functionalization of weakly coordinating substrates. mdpi.com

A summary of representative conditions for the direct arylation of oxazoles is presented below.

| Catalyst/Ligand | Coupling Partner | Solvent | Base | Additive | Temperature (°C) |

| Pd(OAc)₂ / PCy₃·HBF₄ | Aryl Bromide | DMA | K₂CO₃ | Pivalic Acid | 100 |

| Pd Catalyst | Aryltrimethylammonium triflate | - | - | - | - |

| RuCl₂(p-cymene)₂ / Ligand | Aryl Halide | NMP | K₂CO₃ | KOAc | - |

Electrophilic Aromatic Substitution on the Oxazole Ring

The oxazole ring is generally considered to be electron-deficient, making electrophilic aromatic substitution challenging unless activating groups are present on the ring. The order of reactivity for electrophilic substitution on the oxazole ring is typically C4 > C5 > C2. However, in 2-bromo-4-propyl-1,3-oxazole, the C2 and C4 positions are substituted. Therefore, any electrophilic substitution would be directed to the C5 position.

Bromination of oxazole derivatives using reagents like N-bromosuccinimide (NBS) has been reported. For instance, the electrophilic aromatic bromination of a dimethoxy-substituted aryloxazole with NBS resulted in the formation of various bromo-substituted oxazoles. mdpi.com This suggests that direct bromination at the C5 position of 2-bromo-4-propyl-1,3-oxazole to yield a dibromo-substituted product could be feasible under suitable conditions.

Nucleophilic Aromatic Substitution on the Oxazole Ring

The presence of a bromine atom at the C2 position of 2-bromo-4-propyl-1,3-oxazole makes this position susceptible to nucleophilic aromatic substitution (SNAr). The C2 position of the oxazole ring is the most electron-deficient, and this is further enhanced by the electronegativity of the nitrogen atom at the 3-position. The bromine atom serves as a good leaving group, facilitating the displacement by a variety of nucleophiles.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent computational and kinetic isotope effect studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov For SNAr to occur, the aromatic ring is typically activated by electron-withdrawing groups. masterorganicchemistry.com In 2-bromo-4-propyl-1,3-oxazole, the inherent electron-deficient nature of the oxazole ring at the C2 position facilitates this reaction.

A wide range of nucleophiles can be employed in SNAr reactions with 2-halooxazoles. These include amines, thiols, and alkoxides, providing a versatile method for the functionalization of the C2 position. The reactivity of 2-halopyridinium ketene (B1206846) hemiaminals towards nucleophilic aromatic substitution with sulfur nucleophiles has been shown to proceed at room temperature, highlighting the high reactivity of such activated heterocyclic systems. chemrxiv.org

| Nucleophile Type | Potential Product |

| Amines (R-NH₂) | 2-Amino-4-propyl-1,3-oxazole derivative |

| Thiols (R-SH) | 2-Thio-4-propyl-1,3-oxazole derivative |

| Alkoxides (R-O⁻) | 2-Alkoxy-4-propyl-1,3-oxazole derivative |

Ring-Opening Reactions and Derivatization

The oxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions. This reactivity can be exploited for the synthesis of other acyclic and heterocyclic structures. The stability of the oxazole ring can be influenced by the substituents present.

Hydrolysis of the oxazole ring can occur in the presence of acid or base, although the ring is generally more resistant to acid-catalyzed hydrolysis than furans. The specific conditions required for the hydrolysis of 2-bromo-4-propyl-1,3-oxazole would depend on the reaction temperature and the concentration of the acid or base.

Deprotonation at the C2 position of oxazoles can lead to ring-opened enolate-isonitrile intermediates. However, in 2-bromo-4-propyl-1,3-oxazole, the C2 position is blocked by the bromine atom. Lithiation at the C5 position, if possible, could potentially lead to different ring-opening pathways.

Cycloaddition Reactions (e.g., Diels-Alder as a Diene)

The oxazole ring can participate as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com This reaction provides a powerful method for the synthesis of pyridine derivatives, as the initial cycloadducts often undergo subsequent rearrangement and aromatization. researchgate.net

For the Diels-Alder reaction to occur, the diene must be in a conjugated s-cis conformation. libretexts.org The oxazole ring is inherently in such a conformation. The reactivity of the oxazole diene is enhanced by the presence of electron-donating groups on the ring. uchicago.edu In 2-bromo-4-propyl-1,3-oxazole, the electron-donating propyl group at C4 would facilitate the reaction, while the electron-withdrawing bromine atom at C2 would have a deactivating effect.

The reaction proceeds fastest with electron-withdrawing groups on the dienophile. libretexts.org The stereochemistry of the dienophile is retained in the product of a Diels-Alder reaction. libretexts.org While specific Diels-Alder reactions of 2-bromo-4-propyl-1,3-oxazole are not detailed in the literature, it is expected to react with highly reactive dienophiles under thermal or Lewis acid-catalyzed conditions to form substituted pyridine derivatives after rearrangement of the initial cycloadduct.

Oxidation and Reduction Reactions of the Oxazole Moiety

The oxazole ring can be susceptible to both oxidation and reduction, often leading to ring-opened products or changes in the aromaticity of the ring.

Oxidation: The oxazole ring can be oxidized by various oxidizing agents. The reaction of 2-bromo-4-propyl-1,3-oxazole with strong oxidizing agents could potentially lead to cleavage of the oxazole ring. The specific products would depend on the oxidant used and the reaction conditions.

Reduction: Reduction of the oxazole ring can lead to the formation of corresponding dihydrooxazole (oxazoline) derivatives. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst could potentially reduce the double bonds in the oxazole ring. The bromine atom at the C2 position might also be susceptible to reduction, depending on the chosen conditions.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of organic reactions. For oxazole derivatives, computational studies can provide insights into their reactivity, regioselectivity, and the transition states of various transformations.

DFT calculations can be used to study the mechanism of nucleophilic aromatic substitution on 2-bromo-1-arylethanone derivatives, providing information on the energetics of the reaction pathway. semanticscholar.org Similar studies on 2-bromo-4-propyl-1,3-oxazole could clarify whether the SNAr reaction proceeds via a stepwise or concerted mechanism and predict the activation energies for reactions with different nucleophiles.

In the context of C-H functionalization, computational studies can help to understand the role of the catalyst and additives in the concerted metalation-deprotonation pathway. For cycloaddition reactions, DFT calculations can predict the activation barriers and the stereochemical outcomes of the reaction. Molecular docking studies of 2,5-disubstituted-1,3,4-oxadiazole derivatives have been used to determine their binding affinity with biological targets, and similar in silico studies could be applied to derivatives of 2-bromo-4-propyl-1,3-oxazole. nih.gov

Advanced Spectroscopic Characterization Methods for Oxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the hydrogen and carbon framework. ipb.ptresearchgate.netsemanticscholar.org For complex heterocyclic compounds, advanced 1D and 2D NMR methods are indispensable. ipb.ptresearchgate.net

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In 2-Bromo-4-propyl-1,3-oxazole, the spectrum would exhibit distinct signals for the single proton on the oxazole (B20620) ring and the seven protons of the propyl group.

The lone proton at the C5 position of the oxazole ring is expected to appear as a singlet in a distinct downfield region, characteristic of aromatic heterocyclic protons. The chemical shifts of the propyl group protons would appear more upfield and show specific splitting patterns (multiplicities) due to spin-spin coupling with adjacent protons. The terminal methyl (CH₃) group would typically be a triplet, the adjacent methylene (CH₂) group a sextet (or multiplet), and the methylene group attached to the oxazole ring a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-Bromo-4-propyl-1,3-oxazole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H5 (Oxazole ring) | ~7.5 - 8.5 | Singlet (s) |

| -CH₂- (attached to C4) | ~2.5 - 2.8 | Triplet (t) |

| -CH₂- (middle) | ~1.6 - 1.9 | Sextet (m) |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs.

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. For 2-Bromo-4-propyl-1,3-oxazole, a total of six distinct carbon signals would be expected. The carbons of the oxazole ring (C2, C4, and C5) resonate at characteristic downfield chemical shifts due to the influence of the heteroatoms and the aromatic nature of the ring. The C2 carbon, bonded to both bromine and nitrogen, would be significantly affected. The three carbons of the propyl group would appear in the upfield, aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-4-propyl-1,3-oxazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Oxazole ring) | ~140 - 150 |

| C4 (Oxazole ring) | ~150 - 160 |

| C5 (Oxazole ring) | ~115 - 125 |

| -CH₂- (attached to C4) | ~25 - 35 |

| -CH₂- (middle) | ~20 - 30 |

Note: Predicted values are based on typical chemical shift ranges for substituted oxazoles and alkyl chains.

2D NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and establishing the complete molecular structure by revealing through-bond and through-space correlations. huji.ac.illibretexts.orgprinceton.edu

COSY (Correlation Spectroscopy) : This homonuclear experiment would show correlations between adjacent protons in the propyl group. For instance, the terminal methyl protons would show a cross-peak with the protons of the middle methylene group, which in turn would correlate with the protons of the methylene group attached to the oxazole ring. ipb.ptscience.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. ipb.ptprinceton.edu It would definitively link the proton signal of each part of the propyl group to its corresponding carbon signal. The C5 proton of the oxazole ring would also show a clear correlation to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. ipb.ptprinceton.edu It is crucial for connecting different parts of the molecule. For 2-Bromo-4-propyl-1,3-oxazole, key correlations would include the protons of the methylene group attached to C4 correlating with C4 and C5 of the oxazole ring, and the H5 proton correlating with C4 and C2.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about which atoms are close to each other in space, which is critical for determining stereochemistry and conformation. ipb.ptprinceton.edu In this molecule, NOESY could show correlations between the H5 proton and the protons of the adjacent methylene group of the propyl chain, confirming their proximity.

For more complex molecules containing the 2-bromo-4-propyl-1,3-oxazole scaffold, a combination of these 2D NMR techniques is often required for complete structural assignment. ipb.pt Techniques like TOCSY (Total Correlation Spectroscopy) can be used to identify entire spin systems, such as a long alkyl chain, while advanced methods can help resolve issues of signal overlap that are common in larger, more complex structures. ipb.pt The combination of COSY, HSQC, and HMBC experiments is particularly powerful for piecing together the carbon skeleton and the placement of substituents. ipb.ptscience.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.govwiley.com The IR spectrum of 2-Bromo-4-propyl-1,3-oxazole would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

C-H stretching from the propyl group and the oxazole ring, typically appearing just below 3000 cm⁻¹.

C=N and C=C stretching vibrations from the oxazole ring, which are expected in the 1500-1650 cm⁻¹ region.

C-O-C stretching of the oxazole ring, which typically appears in the 1000-1300 cm⁻¹ range.

C-Br stretching , which is expected at lower wavenumbers, generally in the 500-600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for 2-Bromo-4-propyl-1,3-oxazole

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl & Aromatic) | Stretch | 2850 - 3100 |

| C=N / C=C (Oxazole Ring) | Stretch | 1500 - 1650 |

| C-O-C (Oxazole Ring) | Stretch | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and providing structural information through its fragmentation pattern. miamioh.eduwhitman.edu

For 2-Bromo-4-propyl-1,3-oxazole (C₇H₈BrNO), the molecular ion peak ([M]⁺) would be a key feature. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic pair of peaks (an M and M+2 peak) of roughly equal intensity. miamioh.edudocbrown.info

The fragmentation of oxazoles is often initiated by the cleavage of the ring or its substituents. clockss.org Common fragmentation pathways for 2-Bromo-4-propyl-1,3-oxazole could include:

Loss of the bromine atom : Cleavage of the C-Br bond would result in a significant fragment.

Loss of the propyl group : Fragmentation via cleavage of the bond between the propyl group and the oxazole ring.

Cleavage of the oxazole ring : The ring can fragment through the loss of small, stable neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN). clockss.org

Fragmentation of the propyl chain : The alkyl chain can undergo characteristic fragmentation, leading to a series of peaks separated by 14 mass units (-CH₂-).

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Bromo-4-propyl-1,3-oxazole |

| Carbon Monoxide |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uklibretexts.org The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org In organic molecules like 2-Bromo-4-propyl-1,3-oxazole, the transitions of primary interest occur with loosely held n (non-bonding) and π (pi) electrons. cutm.ac.in

The oxazole ring is a five-membered aromatic heterocycle containing two double bonds, which form a conjugated π-system. derpharmachemica.comsemanticscholar.org The key electronic transitions for such systems are π→π* and n→π* transitions. cutm.ac.inlibretexts.org

π→π* Transitions : These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org These transitions are typically strong, exhibiting high molar absorptivity (ε), and are characteristic of compounds with conjugated double bonds. cutm.ac.inlibretexts.org

n→π* Transitions : These transitions occur when a non-bonding electron, such as from the lone pairs on the oxygen or nitrogen atoms of the oxazole ring, is promoted to a π* antibonding orbital. libretexts.org These transitions are generally weaker (lower ε value) and occur at longer wavelengths compared to π→π* transitions within the same chromophore. cutm.ac.in

The position of the maximum absorption wavelength (λmax) is highly sensitive to the molecular structure, particularly the extent of conjugation. jove.comjackwestin.com As the length of the conjugated system increases, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases. libretexts.org This results in the absorption of light at longer wavelengths, an effect known as a bathochromic or "red" shift. libretexts.org

| Compound | Structure | λmax (nm) |

|---|---|---|

| Ethene | C=C | 171 |

| 1,3-Butadiene | C=C-C=C | 217 |

| 1,3,5-Hexatriene | C=C-C=C-C=C | 258 |

This table illustrates the bathochromic shift (increase in λmax) as the number of conjugated double bonds increases, demonstrating a fundamental principle applicable to the π-system in oxazole derivatives. libretexts.orgwikipedia.org

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mkuniversity.ac.in This technique provides detailed information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and absolute stereochemistry. mkuniversity.ac.ingla.ac.uk For heterocyclic compounds like oxazole derivatives, X-ray diffraction reveals the planarity of the ring, the orientation of substituents, and the nature of intermolecular interactions in the solid state. researchgate.netst-andrews.ac.uk

While the crystal structure of 2-Bromo-4-propyl-1,3-oxazole is not publicly documented, analysis of closely related bromo-substituted oxazole derivatives provides significant insight into the expected structural features. For instance, the synthesis and X-ray diffraction studies of various bromo-substituted aryloxazoles have been reported, confirming their molecular structures unambiguously. mdpi.com

A detailed crystallographic study of a related compound, such as a substituted triazolo-pyridazino-indole containing a bromine atom, highlights the power of this method. mdpi.com In that study, researchers were able to determine that the compound crystallized in the triclinic system with a P-1 space group. The analysis revealed not only the internal geometry of the heterocyclic rings but also that the rings were twisted relative to each other by 12.64°. mdpi.com Furthermore, the study identified key intermolecular interactions, including C…C, C…H, N…H, and short Br…H contacts, which govern the crystal packing. mdpi.com The presence of π–π stacking interactions was also confirmed through Hirshfeld surface analysis. mdpi.com

This level of detail allows for a comprehensive understanding of the molecule's solid-state conformation. For 2-Bromo-4-propyl-1,3-oxazole, an X-ray crystal structure would similarly provide the exact bond distances and angles of the oxazole ring and its substituents. It would also clarify the conformational arrangement of the propyl chain and the influence of the bulky bromine atom on the crystal packing, including potential halogen bonding or other non-covalent interactions.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

This table presents representative crystallographic data for a complex bromo-substituted triazolo-pyridazino-indole, illustrating the type of precise structural information obtained from single-crystal X-ray diffraction analysis. mdpi.com

Structure Activity Relationship Sar Investigations of Oxazole Derivatives

General Principles of SAR in Heterocyclic Scaffolds

The study of Structure-Activity Relationships (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. biosynth.com For heterocyclic scaffolds like oxazole (B20620), SAR investigations are crucial for optimizing lead compounds into potent and selective drug candidates. nih.gov Heterocyclic compounds offer a wide array of molecular frameworks that can be modified to interact with specific biological targets. nih.gov The inclusion of heteroatoms such as nitrogen and oxygen within the ring structure imparts unique electronic and steric properties, influencing the molecule's reactivity, solubility, and interactions with biological macromolecules like proteins and nucleic acids. nih.govtandfonline.com

The oxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 3, is a versatile scaffold found in numerous biologically active molecules. d-nb.infosemanticscholar.org Its derivatives are known to engage in a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, which are critical for molecular recognition and binding to biological targets. tandfonline.comsemanticscholar.orgmdpi.com The SAR of oxazole derivatives is largely dictated by the nature, position, and orientation of substituents on the core ring. d-nb.info By systematically altering these substituents, medicinal chemists can fine-tune the compound's pharmacodynamic and pharmacokinetic profiles to enhance therapeutic efficacy. nih.gov This iterative process of synthesis and biological evaluation allows for the identification of key pharmacophoric features and the rational design of analogues with improved potency, selectivity, and metabolic stability. nih.govnih.gov

Positional Effects of Substituents on Oxazole Ring Reactivity and Interactions

The reactivity and interaction profile of the oxazole ring is not uniform and is significantly influenced by the electronic properties of its constituent atoms and the substituents attached. The acidity of hydrogen atoms on the oxazole ring decreases in the order of C2 > C5 > C4, making the C2 position a primary site for certain reactions like deprotonation. tandfonline.comsemanticscholar.org Electrophilic substitution typically occurs at the C5 position, especially when an electron-donating group is present, while nucleophilic substitution is most favorable at the C2 position, particularly when it is occupied by a good leaving group like a halogen. tandfonline.com

The presence of a bromine atom at the 2-position of the oxazole ring, as in 2-Bromo-4-propyl-1,3-oxazole, profoundly impacts the molecule's electronic properties and chemical reactivity. Bromine is an electronegative, electron-withdrawing halogen, which makes the C2 carbon more electron-deficient. This electronic pull increases the susceptibility of the C2 position to nucleophilic attack. tandfonline.com Consequently, the bromine atom serves as an excellent leaving group, making 2-bromo-oxazoles highly valuable synthetic intermediates.

This enhanced reactivity is frequently exploited in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This synthetic versatility allows for the systematic modification of the C2 position, a key strategy in the rational design of new derivatives to probe SAR and optimize biological activity. The substitution of halogens on the oxazole ring follows the reactivity order C2 >> C4 > C5, highlighting the unique reactivity of the 2-position. tandfonline.com

The propyl group at the 4-position of the oxazole ring primarily governs the steric and lipophilic characteristics of the molecule. Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmdpi.com An alkyl group like propyl increases the molecule's nonpolar surface area, thereby enhancing its lipophilicity. This can improve its ability to cross hydrophobic biological membranes, but excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding. nih.gov

The size and conformation of the propyl group also introduce steric bulk. This can have a significant impact on how the molecule fits into a receptor's binding pocket. nih.gov Depending on the topology of the target site, the steric hindrance from the propyl group can either promote a favorable binding conformation or prevent the molecule from accessing the site altogether. nih.gov SAR studies often involve modifying the length and branching of such alkyl chains to find the optimal balance between lipophilicity and steric fit for a given biological target. nih.gov

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Calculated LogP |

|---|---|---|---|

| 2-Bromo-4-propyl-1,3-oxazole | C6H8BrNO | 190.04 | N/A |

| 2-Bromo-1,3-oxazole | C3H2BrNO | 147.96 | 1.2 |

| 2-Bromo-4-methyl-1,3-oxazole | C4H4BrNO | 161.99 | 1.8 |

| 4-Methyl-2-propyl-1,3-oxazole | C7H11NO | 125.17 | 1.9 |

Data sourced from references biosynth.comnih.govchemsrc.comuni.lu. Note: N/A indicates data not available in the searched sources.

Identification of Chemical Features Critical for Molecular Interactions

The biological activity of 2-Bromo-4-propyl-1,3-oxazole is contingent upon its ability to form specific interactions with its molecular target. The oxazole scaffold provides several key features for molecular recognition. The nitrogen atom at the 3-position is a lone pair donor and can act as a hydrogen bond acceptor, a crucial interaction for anchoring ligands within a binding site. mdpi.com

The substituents at the 2- and 4-positions further define the molecule's interaction profile. The bromine atom at C2 can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on the receptor. The propyl group at C4 primarily engages in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. tandfonline.comsemanticscholar.org The collective effect of these weak interactions dictates the binding affinity and selectivity of the compound. The "rigid" structure of the oxazole ring helps to pre-organize the substituents in a defined spatial orientation, which can reduce the entropic penalty of binding.

| Structural Feature | Position | Potential Interaction Type | Interacting Partner on Biological Target |

|---|---|---|---|

| Ring Nitrogen | N3 | Hydrogen Bond Acceptor | Hydrogen bond donors (e.g., -OH, -NH groups on amino acid residues) |

| Bromine Atom | C2 | Halogen Bonding | Nucleophilic atoms (e.g., backbone carbonyl oxygen, carboxylate groups) |

| Propyl Group | C4 | Hydrophobic, Van der Waals | Nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine) |

| Oxazole Ring | Core | π-π Stacking (with aromatic residues) | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

Information compiled from principles discussed in references tandfonline.comsemanticscholar.orgmdpi.comresearchgate.net.

Rational Design Principles for Modulating Oxazole Derivatives

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the SAR of a lead compound and its interactions with its biological target. jcchems.com For a scaffold like 2-Bromo-4-propyl-1,3-oxazole, several design principles can be applied to modulate its activity.

One key strategy involves the bioisosteric replacement of the bromine atom at the C2 position. By substituting bromine with other functional groups (e.g., different halogens, small alkyl groups, aryl groups, or hydrogen bond donors/acceptors), it is possible to alter the electronic landscape and introduce new interactions with the target, potentially improving potency or selectivity. benthamdirect.com

Another important design consideration is the modification of the alkyl chain at the C4 position. Systematically varying the length, branching, or cyclization of this group can optimize hydrophobic and steric interactions within the binding pocket. nih.govacs.org For instance, increasing chain length may enhance lipophilicity and van der Waals contacts, while introducing branching could improve selectivity by probing specific sub-pockets of the receptor site. nih.gov

Furthermore, computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to guide these modifications. researchgate.netjcchems.com Docking simulations can predict the binding modes of designed analogues, helping to prioritize compounds for synthesis. QSAR models can identify the key physicochemical properties that correlate with biological activity, providing a roadmap for further optimization. jcchems.com This synergy between synthetic chemistry and computational modeling accelerates the discovery of oxazole derivatives with enhanced therapeutic potential. nih.gov

Mechanistic Studies of Oxazole Interactions with Biological Systems Focus on Molecular Level Engagement

Molecular-Level Engagement with Biological Targets (e.g., Enzymes, Receptors)

Theoretical approaches, such as computational docking, have been suggested as a potential strategy to explore the interactions of derivatives of this compound. For instance, in silico studies could predict the binding affinities of molecules synthesized from 2-Bromo-4-propyl-1,3-oxazole with protein kinases like EGFR or CDK2. However, such studies for the compound itself have not been reported.

Investigation of Binding Affinities and Molecular Recognition

Consistent with the lack of data on its direct interaction with biological targets, there is no published research investigating the binding affinities or molecular recognition patterns of 2-Bromo-4-propyl-1,3-oxazole. The determination of such parameters would necessitate studies involving the isolated compound and specific, identified biological macromolecules, which have not been a focus of research to date.

Elucidation of Proposed Modes of Action at a Biochemical Level

Given that 2-Bromo-4-propyl-1,3-oxazole is principally regarded as a synthetic precursor, there are no elucidated or proposed modes of action for this compound at a biochemical level. Its chemical reactivity is well-characterized, particularly the susceptibility of the bromine atom at the C2 position to nucleophilic substitution, which is a key feature exploited in its synthetic applications. This reactivity, however, has not been translated into a defined biochemical mechanism of action in the context of a biological system.

Biophysical Characterization of Oxazole-Target Complexes (e.g., theoretical insights into protein-ligand interactions)

As there are no identified biological targets or characterized binding interactions for 2-Bromo-4-propyl-1,3-oxazole, biophysical characterization of its complexes with proteins or other biological macromolecules has not been performed. Theoretical insights into its potential protein-ligand interactions remain speculative and would require initial identification of a relevant biological target.

Synthetic Utility and Broader Chemical Applications of Oxazole Compounds

Role as Versatile Building Blocks in Organic Synthesis